molecular formula C6H12ClNO B2363872 6-Methylpiperidin-3-one hydrochloride CAS No. 2138204-13-2

6-Methylpiperidin-3-one hydrochloride

Cat. No.: B2363872
CAS No.: 2138204-13-2
M. Wt: 149.62
InChI Key: JWFMRQAUOAAUHP-UHFFFAOYSA-N
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Description

6-Methylpiperidin-3-one hydrochloride is a chemical compound with the CAS Number: 2138204-13-2 . It has a molecular weight of 149.62 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds, such as 2-piperidinones, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . An asymmetric synthesis of ((3 R,6 R)-6-methylpiperidin-3-yl)methanol, a potent dual orexin receptor antagonist MK-6096 piperidine core unit, has been described . This synthesis utilizes commercially available (S)-propylene oxide as a starting material and organocatalyzed asymmetric Michael addition reaction as a key step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c1-5-2-3-6 (8)4-7-5;/h5,7H,2-4H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.62 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Mannich Reaction Applications : 6-Methylpiperidin-3-one hydrochloride is used in the synthesis of Mannich bases, as demonstrated in the condensation of 3-methylpiperidine with various ketones (Sun, 1962).
  • Synthesis of Novel Compounds : This compound plays a role in the synthesis of novel oxime esters with potential antioxidant and antimicrobial activities (Harini et al., 2014).
  • Cocrystal Formation : It's involved in the formation of cocrystals like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, exhibiting specific molecular structures and interactions (Dega-Szafran et al., 2006).

Biological and Pharmacological Studies

  • Antimicrobial Activity : The derivatives of this compound have shown potential in antimicrobial activity (Gadaginamath et al., 2005).
  • Geroprotective Effects : Certain derivatives have been studied for their potential in increasing the lifespan of laboratory mice, suggesting geroprotective properties (Emanuel & Obukhova, 1978).
  • Acetamiprid Hydrolysis : Bacteria capable of hydrolyzing acetamiprid, a synthetic insecticide, have been found to produce metabolites related to this compound (Tang et al., 2012).

Chemical and Physical Properties Study

  • Vibrational Spectra Analysis : Studies on the vibrational spectra of polymorphic forms of related compounds provide insights into their physical and chemical properties (Szafran et al., 2008).
  • Hydrodenitrogenation Research : Research on the hydrodenitrogenation process of derivatives of this compound contributes to the understanding of chemical reaction networks and mechanisms (Wang et al., 2007).

Synthesis of Pharmaceuticals

  • Synthesis of Cocaine Analogues : This compound has been used in the synthesis of cocaine analogues for potential treatment of cocaine addiction (Mobele et al., 2006).
  • Development of Migraine Drugs : It serves as a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for migraine treatment (Shashikumar et al., 2010).

Properties

IUPAC Name

6-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFMRQAUOAAUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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